NNC-05-2045 hydrochloride NNC-05-2045 hydrochloride NNC-05-2045 hydrochloride is a GABA uptake inhibitor, inhibiting sound-induced tonic and clonic convulsions in DBA/2 mice.
Brand Name: Vulcanchem
CAS No.: 184845-18-9
VCID: VC0537404
InChI: InChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H
SMILES: COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Molecular Formula: C27H31ClN2O2
Molecular Weight: 451 g/mol

NNC-05-2045 hydrochloride

CAS No.: 184845-18-9

Cat. No.: VC0537404

Molecular Formula: C27H31ClN2O2

Molecular Weight: 451 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NNC-05-2045 hydrochloride - 184845-18-9

Specification

CAS No. 184845-18-9
Molecular Formula C27H31ClN2O2
Molecular Weight 451 g/mol
IUPAC Name 1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H
Standard InChI Key DJPCDHSNVBLOJP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Canonical SMILES COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characterization

NNC-05-2045 hydrochloride is a hydrochloride salt of a carbazole-piperidinol derivative. Its IUPAC name, 1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol hydrochloride, reflects a bifunctional structure combining a carbazole moiety (for transporter interaction) and a methoxyphenyl-piperidinol group (for receptor modulation) . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC27H31ClN2O2\text{C}_{27}\text{H}_{31}\text{ClN}_2\text{O}_2
Molecular Weight451 g/mol
Solubility50 mg/mL in DMSO; <5.64 mg/mL in ethanol
Purity≥98% (HPLC)
Storage Conditions-20°C (long-term); 0–4°C (short-term)

The compound’s stereochemistry and planar carbazole system facilitate interactions with hydrophobic transporter domains, while the protonated piperidinol group enhances aqueous solubility .

Synthetic and Analytical Data

Synthesis involves alkylation of 9H-carbazole with 1-bromo-3-chloropropane, followed by coupling to 4-(4-methoxyphenyl)piperidin-4-ol and subsequent hydrochloride salt formation . Analytical confirmation via HPLC and mass spectrometry (MS) ensures batch consistency, with a characteristic [M+H]⁺ peak at m/z 451.2 .

Pharmacological Profile

Target Affinity and Selectivity

NNC-05-2045 hydrochloride exhibits multi-target activity, with primary effects on GABA transporters and secondary receptor interactions:

GABA Transporter Inhibition

The compound non-selectively inhibits GABA transporters, showing the following half-maximal inhibitory concentrations (IC₅₀):

Transporter SubtypeIC₅₀ (μM)Model SystemSource
BGT-1 (mGAT-2)10.6Recombinant hBGT-1
GAT-129.62Rat cortical synaptosomes
GAT-322.51Rat thalamic synaptosomes

Compared to tiagabine (GAT-1 IC₅₀ = 0.11 μM), NNC-05-2045 is less potent but broader in subtype coverage .

Receptor Binding

Secondary targets include:

  • α₁-Adrenergic receptors: IC₅₀ = 266 nM (vs. prazosin) .

  • D₂-Dopaminergic receptors: IC₅₀ = 1,632 nM (vs. spiperone) .

These off-target effects may contribute to its in vivo neuroprotective profile but raise concerns about cardiovascular and extrapyramidal side effects .

Mechanism of Action

GABAergic Modulation

NNC-05-2045 hydrochloride elevates synaptic GABA levels by blocking its reuptake via BGT-1 and GAT-3 transporters. In microdialysis studies, perfusion with 100 μM NNC-05-2045 increased extracellular GABA to 251% of baseline in the hippocampus and 298% in the thalamus . This dual-region enhancement contrasts with tiagabine’s hippocampal selectivity (645% increase), suggesting broader neuromodulatory potential .

Anticonvulsant Pathways

The compound suppresses seizure propagation through:

  • Tonic Inhibition Enhancement: Prolonged GABAₐ receptor activation in the substantia nigra pars reticulata (SNr) .

  • Thalamocortical Circuit Stabilization: GABA elevation in the thalamus reduces hyperexcitability during audiogenic seizures .

Preclinical Efficacy Data

In Vitro Studies

  • GABA Uptake Inhibition: IC₅₀ = 4.4 μM in rat cortical synaptosomes .

  • Neuropathic Pain Models: 0.3 mg/kg (intrathecal) reversed mechanical allodynia in partial sciatic ligation (PSL) mice .

In Vivo Anticonvulsant Effects

ModelED₅₀ (μmol/kg)OutcomeSource
DBA/2 Audiogenic Seizures19Tonic convulsion suppression
Maximal Electroshock (MES)73Hindlimb extension prevention
Pentylenetetrazol (PTZ)26Tonic seizure delay

NNC-05-2045 outperformed SNAP-5114 (GAT-3 inhibitor) in MES and PTZ models, underscoring its multi-target advantage .

Comparative Analysis with Related Inhibitors

Tiagabine (GAT-1 Selective)

  • Advantages: Higher potency (GAT-1 IC₅₀ = 0.11 μM) .

  • Limitations: No efficacy in MES or PTZ models; hippocampal-restricted action .

SNAP-5114 (GAT-3 Selective)

  • Advantages: Thalamic GABA elevation (247% of baseline) .

  • Limitations: No protection against MES or PTZ seizures .

NNC-05-2045’s Unique Profile

  • Broad-Spectrum Efficacy: Combines hippocampal-thalamic modulation and α₁/D₂ receptor binding .

  • Clinical Drawbacks: Withdrawn from commercial development due to off-target receptor effects .

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